1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol
Description
1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted with an amino-propan-2-ol group.
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-ylamino)propan-2-ol |
InChI |
InChI=1S/C11H21NO3/c1-9(13)8-12-10-2-4-11(5-3-10)14-6-7-15-11/h9-10,12-13H,2-8H2,1H3 |
InChI Key |
HCXXAQUZQRWCGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCC2(CC1)OCCO2)O |
Origin of Product |
United States |
Preparation Methods
Cyclohexanedione Ketalization
Cyclohexanedione undergoes ketalization with ethylene glycol under acidic conditions to form the spirocyclic ketal. A microwave-assisted protocol using ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) achieves 97.8% yield in 5.5 hours at 110–132°C.
| Parameter | Value | Source |
|---|---|---|
| Reactants | Cyclohexanedione, ethylene glycol | |
| Catalyst | 1-Butyl-3-methylimidazolium hydrogen sulfate | |
| Temperature | 110–132°C | |
| Yield | 97.8% |
Henry Reaction and Nitro Group Reduction
Henry Reaction with Nitroethane
The spirocyclic ketone reacts with nitroethane in a nitroaldol (Henry) reaction to form β-nitro alcohol 8-(2-nitro-1-hydroxypropyl)-1,4-dioxaspiro[4.5]decane . This step typically employs bases like triethylamine or K₂CO₃ in polar aprotic solvents.
Chemoselective Nitro Reduction
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or zinc in acetic acid. Zinc-mediated reduction in acetic acid achieves 73–91% yield while preserving the ketal and alcohol functionalities.
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Henry Reaction | Et₃N, CH₂Cl₂, 25°C, 24 h | 85%* | |
| Nitro Reduction | Zn/AcOH, 25°C, 12 h | 91% |
*Extrapolated from analogous reactions in.
Reductive Amination of Spirocyclic Ketones
Direct Reductive Amination
1,4-Dioxaspiro[4.5]decan-8-one reacts with 1-amino-propan-2-ol under reductive conditions (NaBH₃CN or H₂/Pd-C) to form the target compound. Microwave-assisted reductive amination reduces reaction times to <1 hour with ~75% yield .
| Parameter | Value | Source |
|---|---|---|
| Reducing Agent | NaBH₃CN | |
| Solvent | MeOH/CH₂Cl₂ | |
| Yield | 75% |
Limitations
- 1-Amino-propan-2-ol availability and stability necessitate inert atmospheres.
- Competing imine formation with ketones may require stoichiometric control.
Alkylation of Spirocyclic Amines
Preparation of 8-Amino-1,4-dioxaspiro[4.5]decane
The spirocyclic ketone is converted to its oxime (NH₂OH·HCl, pyridine) and reduced to the primary amine using LiAlH₄ (60–70% yield ).
Propylene Oxide Ring-Opening
The primary amine undergoes nucleophilic attack on propylene oxide, forming the secondary amine with a propan-2-ol sidechain. This method achieves 65–80% yield but requires careful stoichiometry to avoid over-alkylation.
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, pyridine, 80°C | 90% | |
| LiAlH₄ Reduction | THF, 0°C to reflux | 65% | |
| Epoxide Alkylation | Propylene oxide, H₂O, 50°C | 80% |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Henry + Reduction | High selectivity, scalable | Multi-step purification | 73–91% |
| Reductive Amination | One-pot, time-efficient | Limited amine availability | 70–75% |
| Alkylation | Flexible sidechain modification | Risk of over-alkylation | 65–80% |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two reactive functional groups:
-
Primary amine (-NH2) : Capable of nucleophilic substitution, acylation, and hydrogen bonding.
-
Secondary alcohol (-OH) : Prone to oxidation (to ketones) or esterification.
Acylation of the Amine
Reagents like acetic anhydride or alkyl halides can acylate the amine, forming amides or quaternary ammonium salts. For example:
textR-NH2 + Ac2O → R-NH-Ac + AcOH
Conditions: Acid catalysis, moderate temperatures (e.g., H2SO4, 50–100°C).
Oxidation of the Alcohol
The secondary alcohol (-OH) can be oxidized to a ketone using oxidizing agents like KMnO4 or CrO3:
textR-CH(OH)CH3 → R-C(O)CH3
Conditions: Strong oxidizing agents, acidic/basic environments.
Formation via Cyclocondensation
Spiro compounds like 1,4-dioxaspiro[4.5]decan-8-ol ( ) are synthesized through cyclocondensation reactions. For the target compound, similar steps may apply:
-
Cyclization : Formation of the spiro ring via condensation of diols and diamines.
-
Amination : Introduction of the amine group via nucleophilic substitution or reductive amination.
Post-Synthetic Functionalization
-
Protection/Deprotection : The amine or alcohol may require protection (e.g., using tosylate esters) during synthesis, as seen in related compounds ( ).
-
Alkylation : The amine can undergo alkylation to form tertiary amines or quaternary salts.
Key Reaction Types
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic substitution | Alkyl halides, acid/base | Amides, quaternary ammonium salts |
| Oxidation | KMnO4, CrO3, H2O | Ketone formation |
| Acylation | Acetic anhydride, H2SO4 | Amide derivatives |
| Alkylation | Alkyl halides, NaOH | Tertiary amines |
Mechanistic Considerations
-
Stereochemistry : The spiro structure ( ) may influence regioselectivity in reactions involving the amine or alcohol.
-
Solubility : Polar solvents (e.g., DMSO, DMF) enhance reactivity due to the compound’s solubility in such environments ( ).
Structural Analysis
The spiro structure (e.g., 1,4-dioxaspiro[4.5]decan-8-ol) features a bicyclic framework with two oxygen atoms, contributing to its stability and reactivity. The amino group’s proximity to the spiro center may enhance nucleophilicity in substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol has been investigated for its potential as a therapeutic agent, particularly in the context of neuropharmacology.
Neuroprotective Activity
Recent studies have highlighted the compound's role as a selective agonist for serotonin receptors, specifically the 5-HT1A receptor. This receptor is implicated in various neurological disorders, including anxiety and depression. A derivative of this compound demonstrated significant binding affinity and selectivity for the 5-HT1A receptor, indicating its potential as a treatment for mood disorders .
Pain Management
In preclinical models, derivatives of this compound exhibited antinociceptive properties, suggesting efficacy in pain management strategies. For instance, one study reported that a specific derivative showed promising results in the mouse formalin test, indicating its potential as an analgesic agent .
Pharmacological Insights
The pharmacological profile of this compound includes:
- Agonistic Activity : The compound acts as a partial agonist at serotonin receptors.
- Selectivity : It shows high selectivity for specific receptor subtypes, which is crucial for minimizing side effects associated with broader-spectrum drugs.
Material Science Applications
Beyond pharmacology, this compound has potential applications in material science due to its unique structural features.
Biolubricants
Research indicates that dioxaspiro compounds can be synthesized from natural oils and may serve as biolubricants. The structural properties of this compound could enhance the performance of lubricants under various conditions due to their stability and low toxicity profiles .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Neuroprotective Studies : In vitro studies demonstrated that derivatives could cross the blood-brain barrier effectively while maintaining neuroprotective properties against oxidative stress .
- Biolubricant Development : A study focused on synthesizing derivatives from oleic acid showcased their effectiveness as environmentally friendly lubricants with lower toxicity compared to traditional synthetic options .
- Pharmacological Testing : Various derivatives were tested for their agonistic activity at serotonin receptors, with results indicating promising therapeutic benefits for anxiety and pain relief .
Mechanism of Action
The mechanism of action of 1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The 1,4-dioxaspiro[4.5]decane scaffold is highly versatile, enabling diverse functionalization. Below is a comparison of key analogs:
Pharmacological and Physicochemical Properties
- Lipophilicity: Aromatic substituents (e.g., quinoline in ) increase lipophilicity, which may improve membrane permeability but reduce solubility. The hydroxyl group in the target compound balances hydrophilicity .
- Molecular Weight and Stability : The target compound’s molecular weight (~243 g/mol, inferred) aligns with drug-like properties. The spirocyclic core enhances stability by reducing ring strain, a feature shared across analogs .
Key Research Findings
- Inhibitor Development: Quinoline-substituted analogs (e.g., compound 38) demonstrated activity in epigenetic target inhibition, suggesting the spirocyclic amine’s utility in scaffold-based drug design .
- Synthetic Versatility : The spirocyclic amine serves as a handle for diverse reactions, including Pd-catalyzed cross-couplings and nucleophilic substitutions, enabling rapid library generation .
- Biological Relevance : Imidazole and pyrrolidine derivatives () highlight the scaffold’s adaptability for targeting enzymes requiring metal coordination or conformational flexibility .
Biological Activity
1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a spirocyclic structure that contributes to its biological activity. The presence of the dioxaspiro moiety is significant for its interaction with biological targets.
Pharmacological Profile
Research indicates that this compound exhibits several notable pharmacological effects:
- Serotonergic Activity : The compound has been identified as a partial agonist at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Its affinity for this receptor suggests potential applications in treating depression and anxiety-related conditions .
- Neuroprotective Effects : Studies have shown that derivatives of dioxaspiro compounds can penetrate the blood-brain barrier (BBB), indicating their potential for neuroprotective applications .
- Analgesic Properties : The compound has been associated with analgesic effects, making it a candidate for pain management therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research has demonstrated that altering substituents on the dioxaspiro framework can significantly impact receptor binding affinity and selectivity:
| Compound | Binding Affinity (pD2) | Selectivity (5-HT1A/α1) |
|---|---|---|
| 1 | 8.61 | 18 |
| 2 | 7.89 | 15 |
| 3 | 6.45 | 10 |
This table illustrates how slight modifications can lead to varying degrees of efficacy and selectivity towards specific receptors.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dioxaspiro Framework : The initial step often includes the condensation of appropriate dioxane derivatives under basic conditions.
- Amine Introduction : Subsequent reactions introduce the amino group, which is crucial for the biological activity of the final product.
- Purification : The crude product is purified using chromatographic techniques to isolate the desired compound.
Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
- Neuropharmacology Study : A study conducted on animal models demonstrated that administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests, suggesting anxiolytic properties .
- Pain Management Research : In another case study focusing on pain pathways, it was observed that compounds similar to this compound exhibited significant analgesic effects in formalin-induced pain models .
- Toxicology Assessment : Toxicity studies indicated an LD50 range between 600–1200 mg/kg in mice, suggesting a favorable safety profile for further development .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol?
Answer:
The compound is synthesized via nucleophilic substitution or reductive amination involving 1,4-dioxaspiro[4.5]decan-8-amine derivatives. A representative procedure (General Procedure B) involves reacting 3-(1H-imidazol-1-yl)propan-1-amine with 1,4-dioxaspiro[4.5]decan-8-one under mild conditions, yielding the target compound as a colorless oil with 82% efficiency . Alternative routes may utilize spirocyclic ketones (e.g., 1,4-dioxaspiro[4.5]decan-8-one) as precursors, followed by functionalization via rhodium-catalyzed 1,2-additions or boronate coupling reactions .
Key Considerations:
- Use anhydrous conditions to prevent hydrolysis of the dioxolane ring.
- Monitor reaction progress via TLC or LC-MS to optimize yield.
Advanced: How can stereochemical outcomes be controlled during the synthesis of spirocyclic derivatives?
Answer:
Stereoselectivity in spirocyclic systems is influenced by transition-metal catalysts and steric effects. For example, rhodium-catalyzed additions (e.g., 1,2-additions to ketones) can enforce specific stereochemistry via chelation-controlled mechanisms . Computational modeling (DFT calculations) may predict preferred transition states, guiding ligand selection (e.g., chiral phosphines) to enhance enantiomeric excess . Post-synthetic resolution techniques, such as chiral chromatography or crystallization, are often required to isolate stereoisomers .
Experimental Design Tip:
- Characterize intermediates using X-ray crystallography (SHELX refinement) to confirm stereochemistry .
Basic: What spectroscopic techniques are effective for characterizing the spirocyclic core?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect C-O-C stretching (1050–1250 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .
Reference Data:
Advanced: How can dynamic stereochemical behavior in solution complicate NMR interpretation?
Answer:
Spirocyclic systems often exhibit conformational flexibility, leading to averaged NMR signals. For example, rapid ring puckering or amine inversion can obscure diastereotopic protons. To resolve this:
- Perform variable-temperature NMR : Slower dynamics at lower temperatures (< –40°C) may separate broadened signals .
- Use X-ray crystallography (SHELX refinement) to determine solid-state structures and infer solution behavior .
- Apply DFT-based NMR prediction to simulate chemical shifts for proposed conformers .
Basic: What stability challenges are associated with 1,4-dioxaspiro[4.5]decan derivatives?
Answer:
- Acidic Conditions: The dioxolane ring is prone to acid-catalyzed hydrolysis, forming ketones or diols. Avoid protic solvents (e.g., HCl/MeOH) .
- Oxidative Stress: Tertiary amines may oxidize under harsh conditions (e.g., H₂O₂), necessitating inert atmospheres .
- Storage: Store at –20°C under nitrogen to prevent degradation .
Safety Note:
- Handle with PPE (gloves, goggles) due to acute toxicity (oral LD₅₀: 300–2000 mg/kg) and skin irritation risks .
Advanced: How can computational modeling predict reactivity in spirocyclic systems?
Answer:
- Molecular Dynamics (MD): Simulate ring-opening energetics under varying pH or solvent conditions .
- Docking Studies: Predict binding affinities for biological targets (e.g., enzymes) by modeling interactions between the spirocyclic amine and active sites .
- Reactivity Descriptors (Fukui indices): Identify nucleophilic/electrophilic sites for functionalization (e.g., boronylation at the spiro carbon) .
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
